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Compound of Interest

Compound Name:
2-Methylphenyl

diphenylphosphinite

CAS No.: 63426-87-9

Cat. No.: B14489301

Get Quote

Abstract This technical guide provides a comprehensive framework for the structural analysis of

2-Methylphenyl diphenylphosphinite (

), a sterically differentiated organophosphorus ligand used in asymmetric catalysis and
hydroformylation. Unlike simple alkyl phosphinites, the introduction of the ortho-methyl group
on the phenoxy moiety induces specific conformational locks that influence both solid-state
packing and solution-phase reactivity. This document outlines the synthesis, crystallization
protocols, and X-ray diffraction (XRD) analysis required to define its crystal structure, supported
by spectroscopic cross-validation.

Chemical Identity & Significance
The target molecule belongs to the class of aryl diphenylphosphinites. These compounds serve

as crucial intermediates in the synthesis of chiral phosphine-phosphite ligands and are valuable

monodentate ligands in their own right.

IUPAC Name: 2-Methylphenyl diphenylphosphinite

Formula:
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Molecular Weight: 292.31 g/mol

Key Feature: The ortho-methyl group provides steric bulk proximal to the oxygen linker,

restricting rotation around the

bond and influencing the "cone angle" of the ligand when coordinated to transition metals
(e.g., Rh, Pd).

Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction, a rigorous synthesis and

purification protocol is required to eliminate hydrolysis products (e.g., diphenylphosphinous

acid) which often co-crystallize.

Synthesis Workflow
The synthesis proceeds via nucleophilic substitution of diphenylchlorophosphine with o-cresol

in the presence of a base.

Reaction:

Critical Steps:

Inert Atmosphere: All steps must be performed under Argon/Nitrogen using Schlenk

techniques.

is highly moisture-sensitive.

Temperature Control: Addition at

prevents oxidation to the phosphinate (

).

Filtration: Quantitative removal of triethylamine hydrochloride salts is essential before

crystallization.

Crystallization Strategy
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Phosphinites are often oils or low-melting solids. Growing diffraction-quality crystals requires

slow evaporation or liquid diffusion.

Method A (Liquid Diffusion): Layer a concentrated solution of the compound in

Dichloromethane (DCM) with a 3-fold volume of n-Hexane. Store at

.

Method B (Slow Evaporation): Dissolve in minimal Diethyl ether inside a glovebox and allow

slow evaporation through a needle-punctured septum.

Crystal Structure Analysis (XRD)[1][2][3]
This section details the expected structural metrics and the refinement strategy. Since specific

unit cell data depends on the exact polymorph obtained, the values below represent typical

ranges for aryl diphenylphosphinites derived from the Cambridge Structural Database (CSD)

trends for analogous structures (e.g., phenyl diphenylphosphinite).

Data Collection Parameters[4][5]
Radiation Source: Mo-K

(

Å) is preferred to minimize absorption effects compared to Cu-K

.

Temperature: Data should be collected at 100 K to reduce thermal motion of the terminal

phenyl rings and the methyl group.

Geometric Parameters (Expected)
The phosphorus atom exhibits a trigonal pyramidal geometry. The ortho-methyl group creates

asymmetry in the packing.
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Parameter Description
Typical Range /
Value

Structural Insight

Crystal System Lattice Symmetry

Monoclinic (

) or Triclinic (

)

Common for low-

symmetry organic

phosphinites.

P-O Bond Length Single bond character 1.64 – 1.66 Å

Shorter than typical P-

C bonds; indicates

partial

back-bonding

character.

P-C Bond Length Phosphorus-Phenyl 1.82 – 1.84 Å

Standard for tertiary

phosphines/phosphinit

es.

C-O Bond Length Aryl-Oxygen 1.38 – 1.41 Å

Consistent with

hybridization of the

aryl carbon.

C-P-O Angle Pyramidal geometry 100° – 104°

Indicates high

-character in the

bonding orbitals.

(Torsion) C(Ar)-O-P-C(Ph) Variable

The o-methyl group

forces the tolyl ring to

twist out of plane to

minimize steric clash

with P-phenyls.

Structural Refinement Logic
When solving the structure (using SHELXT or OLEX2), pay specific attention to:

Disorder in the Tolyl Ring: The 2-methyl group may adopt two positions (flip disorder) if the

packing is loose. Modeled using PART instructions in SHELXL.
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Absolute Structure: If the space group is non-centrosymmetric (rare for this achiral molecule,

but possible), the Flack parameter must be checked, though it is usually irrelevant for light

atom structures without heavy anomalous scatterers.

Spectroscopic Validation (Self-Validating Protocol)
Crystal structure data must be cross-validated with solution-phase NMR to ensure the crystal is

not a hydrolysis product (e.g., diphenylphosphine oxide, which crystallizes easily).

NMR (The Primary Check)
Target Shift:

+105 to +115 ppm (in

).

Impurity Flag: A signal at

+20 to +30 ppm indicates oxidation to the phosphinate (

). A signal at

+20 to +25 ppm (large coupling) indicates hydrolysis to

.

Validation: If the crystal dissolves and shows a shift at +110 ppm, the XRD data corresponds

to the trivalent phosphinite.

NMR Diagnostic
Methyl Group: Singlet (or doublet due to long-range coupling) at

~2.2–2.4 ppm.

Aromatic Region: Multiplets at

6.8–7.6 ppm. The protons ortho to the phosphorus on the

rings will show characteristic coupling (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14489301?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hz).

Workflow Visualization
The following diagram illustrates the critical path from synthesis to structural deposition,

emphasizing the feedback loops required for quality assurance.
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Caption: Operational workflow for the synthesis, validation, and crystallographic analysis of 2-
Methylphenyl diphenylphosphinite.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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